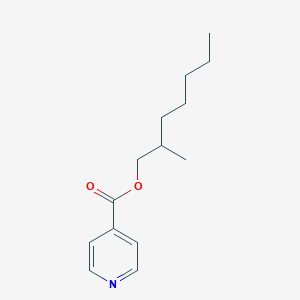![molecular formula C18H22N2O3 B1242622 N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B1242622.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide is a pyridinecarboxamide.
Wissenschaftliche Forschungsanwendungen
Optical and Conductivity Properties
- N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide derivatives have been explored for their optical and conductivity properties. A study by Chmel et al. (2011) investigated optically pure anionic complexes of pyridinecarboxamide ligands in the synthesis of radical cation salts with tetrathiafulvalene (TTF), showing interesting extended structures and potential in optical and conductivity applications (Chmel et al., 2011).
Structural Analysis and Synthesis
- The compound's structural characteristics and synthesis methodologies have been studied. For instance, Detert et al. (2018) focused on the synthesis and planar structure of a related compound, offering insights into the pyridinecarboxamide family's structural dynamics (Detert et al., 2018).
DNA Binding Properties
- Research by Zheng Jufang (2009) explored the DNA-binding properties of N-substituted pyridinecarboxamide, highlighting its potential in genetic research and molecular biology applications (Zheng Jufang, 2009).
Photophysical Properties
- Studies on photophysical properties, such as the work by Briseño-Ortega et al. (2018), have been conducted to understand the compound's behavior under various optical conditions, which could be significant in the field of organic semiconductors (Briseño-Ortega et al., 2018).
Medicinal Chemistry and Drug Design
- The compound's relevance in medicinal chemistry and drug design is evident in its structural variations and properties. For example, Schroeder et al. (2009) identified derivatives of this compound as potent and selective Met kinase inhibitors, highlighting its potential in the development of new therapeutics (Schroeder et al., 2009).
Eigenschaften
Produktname |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide |
|---|---|
Molekularformel |
C18H22N2O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-16-9-8-14(13-17(16)23-4-2)10-12-20-18(21)15-7-5-6-11-19-15/h5-9,11,13H,3-4,10,12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
JHGAYVKRIHHAFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=N2)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=N2)OCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



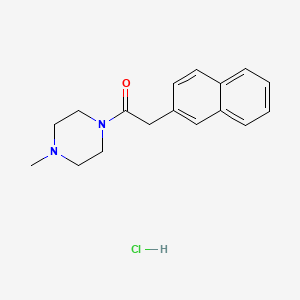
![(4-{2-[(4-Carbamimidoyl-benzoyl)-methyl-amino]-acetyl}-2-carboxymethoxy-phenoxy)-acetic acid](/img/structure/B1242541.png)
![hexyl (15S,19S)-5-acetyl-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),16-pentaene-17-carboxylate](/img/structure/B1242542.png)
![(2S,3R)-N-hydroxy-2-methyl-N'-[(1S)-2-(methylamino)-2-oxo-1-phenylethyl]-3-(2-methylpropyl)butanediamide](/img/structure/B1242544.png)
![N-hydroxy-3-[5-oxo-1-(3-phenylpropyl)-2H-pyrrol-4-yl]propanamide](/img/structure/B1242545.png)
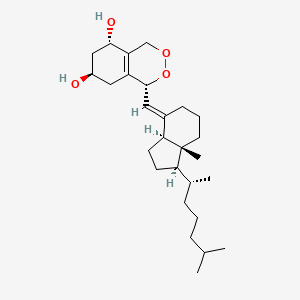
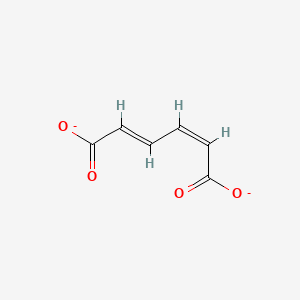
![(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium](/img/structure/B1242553.png)
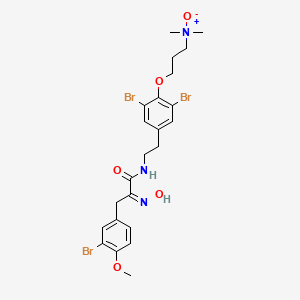

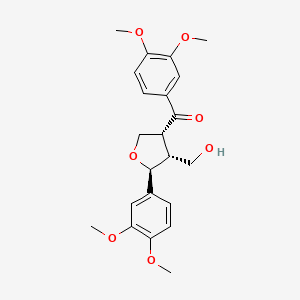
![[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B1242560.png)
